

The Influence of Concomitant Medications on Fosamprenavir Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This guide provides a comprehensive analysis of the impact of co-administered drugs on the quantification of fosamprenavir, a critical antiretroviral agent. Fosamprenavir, a prodrug of amprenavir, is subject to significant pharmacokinetic variability when administered with other medications, primarily due to interactions at the level of drug metabolism. Understanding these interactions is paramount for accurate therapeutic drug monitoring and the development of safe and effective treatment regimens. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying metabolic pathways and analytical workflows.

Quantitative Impact of Co-administered Drugs on Amprenavir Pharmacokinetics

Fosamprenavir is rapidly and extensively converted to its active moiety, amprenavir, in the gastrointestinal epithelium. Therefore, the quantification of amprenavir in plasma is the standard measure of fosamprenavir exposure. The following tables summarize the pharmacokinetic interactions between fosamprenavir and various co-administered drugs. The data presented are changes in key pharmacokinetic parameters of amprenavir: Area Under the Curve (AUC), Maximum Concentration (Cmax), and Concentration at the end of the dosing interval (Cmin or C12h).



Table 1: Impact of Ritonavir on Amprenavir Pharmacokinetics

Co- administere d Drug	Fosampren avir Dosage	Ritonavir Dosage	Change in Amprenavir AUC	Change in Amprenavir Cmin	Reference(s
Ritonavir	700 mg twice daily	100 mg twice daily	Increased	4 to 6-fold increase	[1]
Ritonavir	450 or 600 mg	100 mg twice daily	2 to 3-fold increase	3 to 10-fold increase	[2]

Table 2: Impact of Lopinavir/Ritonavir on Amprenavir Pharmacokinetics

Co- administere d Drug	Fosampren avir Dosage	Lopinavir/Ri tonavir Dosage	Change in Amprenavir AUC	Change in Amprenavir C12h	Reference(s
Lopinavir/Rito	700 mg twice	400/100 mg	64%	53%	[1]
navir	daily	twice daily	decrease	decrease	

Table 3: Impact of Other Co-administered Drugs on Amprenavir Pharmacokinetics



Co- administere d Drug	Fosampren avir Dosage	Co- administere d Drug Dosage	Change in Amprenavir AUC	Change in Amprenavir Cmax/Cmin	Reference(s)
Efavirenz	1400 mg twice daily	200 mg twice daily (Nevirapine)	25% to 35% decrease	Not specified	[3]
Tenofovir Disoproxil Fumarate	Not specified (with ritonavir)	Not specified	No significant alteration	Not specified	[4]
Rifampin	1200 mg twice daily (Amprenavir)	600 mg once daily	82% decrease	Not specified	[5]
Maalox TC (Antacid)	1400 mg single dose	Single dose	18% decrease	35% decrease (Cmax)	[6][7]
Ranitidine	1400 mg single dose	300 mg single dose	30% decrease	51% decrease (Cmax)	[6][7]
Atazanavir	1400 mg/day	400 mg/day	Increased	Increased	[8]
Darunavir/rito navir	Not specified	Not specified	Data not available	Data not available	[9]

Experimental Protocols

The quantification of amprenavir in biological matrices, typically human plasma, is predominantly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and specificity, which is crucial for accurate pharmacokinetic analysis.

General Protocol for Amprenavir Quantification by LC-MS/MS



This protocol is a synthesis of methodologies reported in the literature. Specific parameters may vary between laboratories.

1. Sample Preparation:

• Objective: To extract amprenavir and an internal standard (IS) from the plasma matrix and remove interfering substances.

Methods:

- Liquid-Liquid Extraction (LLE):
 - To 100 μL of human plasma, add a known concentration of an internal standard (e.g., a structurally similar but isotopically labeled compound or another drug not coadministered).
 - Add an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
 - Vortex mix to ensure thorough mixing and partitioning of the analyte and IS into the organic layer.
 - Centrifuge to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Protein Precipitation (PP):
 - To a small volume of plasma (e.g., 50 μL), add a precipitation agent (e.g., acetonitrile or methanol) containing the internal standard.
 - Vortex to precipitate plasma proteins.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant for direct injection or after evaporation and reconstitution.



2. Chromatographic Separation:

- Objective: To separate amprenavir and the IS from other components in the extracted sample before they enter the mass spectrometer.
- Typical Conditions:
 - Column: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: Typically in the range of 0.2-0.6 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
- 3. Mass Spectrometric Detection:
- Objective: To specifically detect and quantify amprenavir and the IS.
- Typical Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
 - Amprenavir transition: The specific m/z transitions will depend on the instrument and tuning, but a common transition is monitored.
 - Internal Standard transition: A unique transition for the IS is monitored simultaneously.
 - Data Analysis: The peak area ratio of the analyte to the IS is used to construct a calibration curve from which the concentration of amprenavir in the unknown samples is determined.

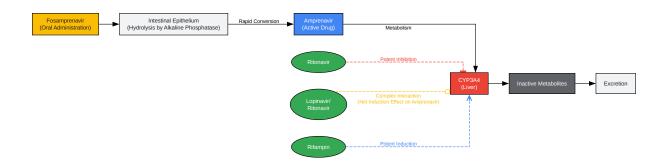
Visualizations



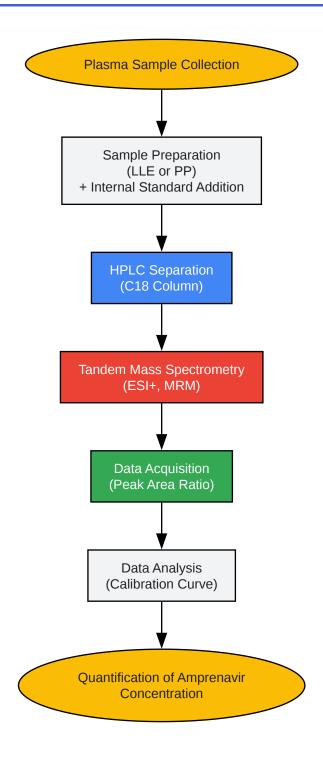
Metabolic Pathway of Fosamprenavir and Key Drug Interactions

The primary enzyme responsible for the metabolism of amprenavir is Cytochrome P450 3A4 (CYP3A4) in the liver.[10][11][12] Co-administered drugs can either inhibit or induce this enzyme, leading to significant changes in amprenavir plasma concentrations.









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- To cite this document: BenchChem. [The Influence of Concomitant Medications on Fosamprenavir Quantification: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414442#evaluating-the-impact-of-co-administered-drugs-on-fosamprenavir-quantification]

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